molecular formula C14H24N2O4S2 B12712756 Thiosulfuric acid, S-(2-((1-(3-hydroxytricyclo(3.3.1.1(sup 3,7))dec-1-yl)ethyl)amino)-2-iminoethyl) ester, dihydrate CAS No. 128487-69-4

Thiosulfuric acid, S-(2-((1-(3-hydroxytricyclo(3.3.1.1(sup 3,7))dec-1-yl)ethyl)amino)-2-iminoethyl) ester, dihydrate

Cat. No.: B12712756
CAS No.: 128487-69-4
M. Wt: 348.5 g/mol
InChI Key: UXMNLWXMEQMKAH-UHFFFAOYSA-N
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Description

Thiosulfuric acid, S-(2-((1-(3-hydroxytricyclo(3311(sup 3,7))dec-1-yl)ethyl)amino)-2-iminoethyl) ester, dihydrate is a complex organic compound with a unique structureThese are amide derivatives of alpha amino acids, which play significant roles in various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiosulfuric acid, S-(2-((1-(3-hydroxytricyclo(3.3.1.1(sup 3,7))dec-1-yl)ethyl)amino)-2-iminoethyl) ester, dihydrate involves multiple steps. The starting materials typically include tricyclo[3.3.1.1~3,7~]decane derivatives and amino acid amides. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

Thiosulfuric acid, S-(2-((1-(3-hydroxytricyclo(3.3.1.1(sup 3,7))dec-1-yl)ethyl)amino)-2-iminoethyl) ester, dihydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Thiosulfuric acid, S-(2-((1-(3-hydroxytricyclo(3.3.1.1(sup 3,7))dec-1-yl)ethyl)amino)-2-iminoethyl) ester, dihydrate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Thiosulfuric acid, S-(2-((1-(3-hydroxytricyclo(3.3.1.1(sup 3,7))dec-1-yl)ethyl)amino)-2-iminoethyl) ester, dihydrate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiosulfuric acid, S-(2-((1-(3-hydroxytricyclo(3.3.1.1(sup 3,7))dec-1-yl)ethyl)amino)-2-iminoethyl) ester, dihydrate is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

128487-69-4

Molecular Formula

C14H24N2O4S2

Molecular Weight

348.5 g/mol

IUPAC Name

1-[1-[(1-amino-2-sulfosulfanylethylidene)amino]ethyl]-3-hydroxyadamantane

InChI

InChI=1S/C14H24N2O4S2/c1-9(16-12(15)7-21-22(18,19)20)13-3-10-2-11(4-13)6-14(17,5-10)8-13/h9-11,17H,2-8H2,1H3,(H2,15,16)(H,18,19,20)

InChI Key

UXMNLWXMEQMKAH-UHFFFAOYSA-N

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)(C2)O)N=C(CSS(=O)(=O)O)N

Origin of Product

United States

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